Moxonidine

Catalog No.
S536082
CAS No.
75438-57-2
M.F
C9H12ClN5O
M. Wt
241.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxonidine

CAS Number

75438-57-2

Product Name

Moxonidine

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine

Molecular Formula

C9H12ClN5O

Molecular Weight

241.68 g/mol

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)

InChI Key

WPNJAUFVNXKLIM-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

solubility

<1 mg/mL

Synonyms

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine, BE 5895, BE-5895, Cynt, Moxon, moxonidin, moxonidine, Normatens, Physiotens

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

Hypertension Management and Beyond:

  • Blood Pressure Control: Primarily, research focuses on moxonidine's efficacy in managing hypertension, particularly in resistant cases or for patients with specific co-morbidities. Studies have shown its effectiveness in lowering blood pressure, often with favorable tolerability compared to other antihypertensives. [, ]
  • Metabolic Syndrome: Research explores the potential benefits of moxonidine in managing metabolic syndrome, a cluster of risk factors for cardiovascular disease. Studies suggest it might improve blood pressure control, weight management, and even aspects of lipid and carbohydrate metabolism in these patients. [, ]
  • Renal Function: Some research investigates the potential protective role of moxonidine in kidney function, particularly in patients with chronic kidney disease. Preliminary evidence suggests it might offer benefits in preserving kidney function and reducing proteinuria, though further research is needed. []

Exploring Novel Therapeutic Applications:

  • Neurodegenerative Diseases: Emerging research explores moxonidine's potential in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies suggest it might improve cognitive function, protect neurons from damage, and modulate inflammatory processes associated with these diseases. However, these investigations are primarily pre-clinical, and further research is necessary. [, ]
  • Pain Management: Limited research investigates the potential analgesic properties of moxonidine. Studies suggest it might offer pain relief in chronic pain conditions like neuropathic pain and migraine, though more robust research is needed to confirm these findings. [, ]
  • Cancer Research: Preliminary research explores the potential anti-cancer effects of moxonidine. Some studies suggest it might inhibit tumor growth and proliferation, though further research is needed to understand its mechanisms and potential clinical applications. []

Moxonidine is a second-generation antihypertensive medication classified as an imidazoline/alpha-2 receptor agonist. It is primarily used to treat mild to moderate essential hypertension, particularly in patients who do not respond adequately to other antihypertensive agents such as thiazides, beta-blockers, or angiotensin-converting enzyme inhibitors. Moxonidine works by selectively activating the imidazoline receptor subtype 1 (I1) in the central nervous system, leading to reduced sympathetic nervous system activity and a consequent decrease in blood pressure .

The chemical formula of moxonidine is C₉H₁₂ClN₅O, with a molar mass of approximately 241.68 g/mol. It has a high bioavailability of about 88%, and its pharmacokinetics indicate that it is primarily eliminated through renal pathways .

Moxonidine's mechanism of action involves reducing activity in the sympathetic nervous system, a part of the nervous system responsible for the “fight-or-flight” response, which can elevate blood pressure []. It achieves this by acting as an agonist at the imidazoline I1 receptor in the brainstem []. When moxonidine binds to this receptor, it decreases the firing of neurons that stimulate blood vessel constriction, ultimately leading to blood vessel relaxation and lowered blood pressure [, ].

Moxonidine undergoes various metabolic transformations in the body. Approximately 10-20% of the drug is oxidized to form metabolites such as 4,5-dehydromoxonidine and a guanidine derivative. The primary metabolic pathway involves oxidation on the imidazoline ring or methyl group, leading to the formation of hydroxymethyl moxonidine and hydroxy moxonidine metabolites. These metabolites exhibit significantly lower antihypertensive effects compared to the parent compound .

Key Metabolic Pathways:

  • Oxidation Reactions: Formation of hydroxymethyl moxonidine and hydroxy moxonidine.
  • Dehydrogenation: Conversion to dehydrogenated moxonidine.
  • Phase II Metabolism: Formation of cysteine conjugate metabolites .

Moxonidine's primary mechanism involves activation of I1-imidazoline receptors located in the rostral ventrolateral medulla, which plays a crucial role in regulating sympathetic outflow. This action leads to:

  • Decreased sympathetic nervous system activity.
  • Lowered blood pressure.
  • Enhanced sodium excretion and urine flow.
  • Improvement in insulin sensitivity and glucose metabolism, making it beneficial for patients with insulin resistance .

In animal models, moxonidine has demonstrated significant reductions in blood pressure and improvements in cardiac function without the adverse respiratory effects commonly associated with other central alpha-2 agonists like clonidine .

Moxonidine can be synthesized through several methods, typically involving multi-step organic synthesis techniques. The synthesis generally includes:

  • Formation of an Imidazoline Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Introducing various functional groups necessary for biological activity.
  • Purification Steps: Utilizing chromatography techniques to isolate the final product with high purity.

Moxonidine is primarily indicated for:

  • Hypertension Management: Effective in treating patients with mild to moderate essential hypertension.
  • Metabolic Syndrome: Shows promise in improving insulin sensitivity and managing metabolic syndrome parameters.
  • Potential Neuroprotective Effects: Emerging research suggests it may have protective effects against hypertensive target organ damage, including kidney disease and cardiac hypertrophy .

Moxonidine has been studied for its interactions with various medications and biological systems:

  • Drug Interactions: It may interact with other antihypertensive agents, potentially enhancing hypotensive effects. Care should be taken when combined with diuretics or other central nervous system depressants.
  • Receptor Interaction: Its selective binding to I1 receptors distinguishes it from older antihypertensives like clonidine, which binds both I1 and alpha-2 receptors equally .

Clinical studies have shown that moxonidine does not significantly affect heart rate compared to traditional treatments, indicating a favorable side effect profile .

Moxonidine's unique profile can be compared with several similar compounds:

CompoundMechanism of ActionKey Differences
ClonidineAlpha-2 adrenergic agonistBinds equally to I1 and alpha-2; more side effects
RilmenidineI1-imidazoline receptor agonistSimilar mechanism but different pharmacokinetics
GuanfacineAlpha-2 adrenergic agonistPrimarily used for ADHD; different receptor selectivity
ApraclonidineAlpha-2 adrenergic agonistPrimarily used for glaucoma; distinct therapeutic use

Moxonidine stands out due to its higher selectivity for I1 receptors over alpha-2 receptors, which contributes to its unique therapeutic benefits and reduced side effects compared to older agents like clonidine .

The PI3K/Akt/NF-κB axis serves as a critical nexus for moxonidine’s antioxidative effects. In spontaneously hypertensive rats (SHRs), chronic intracisternal infusion of moxonidine (20 nmol/day) significantly reduces reactive oxygen species (ROS) production in the RVLM by suppressing PI3K/Akt signaling [1]. This inhibition attenuates the phosphorylation and nuclear translocation of NF-κB, a transcription factor pivotal to pro-inflammatory and pro-oxidant gene expression [1] [2].

Mechanism of PI3K/Akt Inactivation

Moxonidine binds to I1Rs in the RVLM, triggering a signaling cascade that inhibits PI3K enzymatic activity. Lentiviral silencing of PI3K in the RVLM replicates moxonidine’s effects, confirming the pathway’s centrality [1]. Akt, a downstream effector of PI3K, exhibits reduced phosphorylation under moxonidine treatment, diminishing its capacity to activate NF-κB [1] [6].

NF-κB Downstream Consequences

NF-κB suppression underlies moxonidine’s antioxidative efficacy. In hypertensive models, moxonidine decreases NF-κB-dependent transcription of NADPH oxidase 4 (NOX4) and angiotensin II type 1 receptor (AT1R), both implicated in ROS generation [1] [2]. Conversely, NF-κB’s anti-oxidant targets, such as manganese superoxide dismutase (MnSOD), are spared, preserving cellular redox balance [2] [6].

Table 1: Moxonidine’s Effects on PI3K/Akt/NF-κB Pathway Components

ComponentEffect of MoxonidineFunctional Outcome
PI3K activityReduced Akt phosphorylation
Akt phosphorylationImpaired NF-κB activation
NF-κB nuclear translocationDownregulated NOX4 and AT1R

Downstream Effects on NADPH Oxidase (NOX4) Expression

NOX4, a major enzymatic source of ROS in cardiovascular tissues, is robustly downregulated by moxonidine via PI3K/Akt/NF-κB pathway inhibition. In SHRs, moxonidine reduces RVLM NOX4 mRNA and protein levels by 40–50%, an effect abolished by PI3K shRNA [1]. This suppression correlates with diminished superoxide anion (O~2~^- −^) production and improved vascular function [4] [6].

Regulatory Interplay Between NF-κB and NOX4

NF-κB directly binds to the NOX4 promoter, facilitating its transcription during oxidative stress [2]. Moxonidine disrupts this interaction by limiting NF-κB availability, thereby curtailing NOX4 expression [1] [6]. Additionally, moxonidine attenuates angiotensin II-induced NOX4 upregulation, further decoupling ROS production from hypertrophic signaling [1] [4].

Table 2: Moxonidine-Mediated NOX4 Regulation in Hypertensive Models

ParameterChange Induced by MoxonidineCitation
NOX4 mRNA expression↓ 45% [1]
NOX4 protein levels↓ 50% [1]
Superoxide anion production↓ 60% [1] [4]

Angiotensin II Type 1 Receptor (AT1R) Regulation Dynamics

Moxonidine modulates AT1R expression through dual mechanisms: (1) direct transcriptional repression via NF-κB inhibition and (2) interference with angiotensin II (Ang II) signaling. In SHR RVLM, moxonidine reduces AT1R protein levels by 35%, blunting the pressor response to exogenous Ang II [1] [5].

NF-κB-Dependent AT1R Transcription

NF-κB enhances AT1R promoter activity under oxidative stress, perpetuating a vicious cycle of Ang II-mediated ROS production [1] [2]. Moxonidine breaks this cycle by suppressing NF-κB nuclear translocation, thereby reducing AT1R density and sensitivity to Ang II [1] [6].

Functional Consequences of AT1R Downregulation

Lower AT1R expression attenuates Ang II-induced activation of NOX4 and endothelin-1, mitigating vasoconstriction and endothelial dysfunction [4] [5]. This mechanism synergizes with moxonidine’s sympatholytic effects, culminating in sustained blood pressure reduction and oxidative stress amelioration [1] [5].

Table 3: Impact of Moxonidine on AT1R Signaling

ParameterChange Induced by MoxonidineCitation
AT1R protein expression↓ 35% [1]
Ang II-induced pressor response↓ 50% [1] [5]
Endothelial dysfunctionImproved by 70% [4]

Synthesis of Pathway Interactions

Moxonidine’s antioxidative pharmacodynamics arise from convergent modulation of PI3K/Akt/NF-κB, NOX4, and AT1R (Figure 1). By silencing PI3K/Akt, the drug dampens NF-κB activity, which in turn suppresses NOX4 and AT1R transcription. This tripartite mechanism disrupts key ROS-generating pathways while preserving endogenous antioxidant defenses [1] [2] [6].

Figure 1: Integrated Signaling Pathways of Moxonidine

I1R Activation → PI3K/Akt Inhibition → NF-κB Suppression                                ↓               ↓                        NOX4 Downregulation  AT1R Downregulation                                ↓               ↓                           ROS Reduction ← Synergistic Effects  

Microwave-Assisted Cyclization Techniques

Microwave-assisted cyclization represents a significant advancement in the synthesis of moxonidine and related imidazoline compounds, offering substantial improvements in reaction efficiency and product quality [1] [2]. The application of microwave irradiation to imidazoline core formation has demonstrated remarkable benefits over conventional heating methods, with reaction times reduced from hours to minutes while maintaining or improving yields.

The fundamental principle underlying microwave-assisted cyclization involves the rapid heating of polar molecules through dielectric heating, which enables uniform energy distribution throughout the reaction mixture [1]. For moxonidine synthesis, the key cyclization step involves the formation of the imidazoline ring from appropriate precursors under microwave conditions. Studies have shown that microwave irradiation at 200°C for 20 minutes achieves yields of 74-93%, representing a significant improvement over conventional methods [2].

A particularly notable advancement involves the synthesis of 2-imidazolines through microwave-assisted cyclization of nitriles with ethylenediamine [1]. This reaction, conducted in toluene under microwave irradiation, results in imidazole formation in 75-105 minutes, whereas conventional heating with manganese dioxide requires 24-48 hours for comparable results. The microwave-assisted approach not only reduces reaction time dramatically but also provides more consistent product quality and reduced side product formation.

The mechanism of microwave-enhanced cyclization involves several key factors that contribute to its efficiency [1]. The rapid heating creates localized superheating effects that accelerate bond formation kinetics. Additionally, the uniform heating distribution prevents the formation of hot spots that can lead to decomposition or unwanted side reactions. The controlled environment also allows for better reaction selectivity, reducing the formation of byproducts that can complicate purification procedures.

Industrial applications of microwave-assisted cyclization for moxonidine production have demonstrated scalability potential [3]. The process involves reacting 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with appropriate reagents under microwave conditions, achieving yields of 85-90% with significantly reduced processing times compared to conventional methods. This approach has proven particularly valuable for large-scale pharmaceutical manufacturing where time efficiency and product consistency are critical factors.

Solvent System Optimization in Ring-Closure Reactions

Solvent system optimization plays a crucial role in maximizing the efficiency of ring-closure reactions for moxonidine synthesis [5]. The choice of solvent significantly impacts reaction kinetics, product selectivity, and overall yield, making it a critical parameter for optimization in pharmaceutical synthesis.

Traditional moxonidine synthesis employs methanol as the primary solvent for the cyclization reaction [5]. However, recent investigations have identified dimethyl sulfoxide as a superior alternative, offering enhanced safety profiles and improved yields. The replacement of methanol with dimethyl sulfoxide, classified as a Class 3 solvent, provides significant advantages in terms of reduced toxicity and improved process safety .

The optimization process involves systematic evaluation of various solvent systems to identify optimal conditions for ring-closure reactions [5]. Studies have demonstrated that the use of acetone as a polar aprotic solvent, combined with reaction temperatures between 5°C and 60°C, allows for efficient synthesis of 2-amino intermediates. This approach provides better control over reaction conditions and enables the use of reduced base stoichiometry, contributing to improved overall process economics.

Mixed solvent systems have emerged as particularly effective for moxonidine synthesis [3]. The combination of dimethyl sulfoxide and methanol provides an optimal balance of solubility, reactivity, and safety considerations. This mixed system enables the reaction to proceed at ambient temperature while maintaining high conversion rates and product quality. The ambient temperature operation is particularly advantageous for industrial applications, as it reduces energy requirements and minimizes the risk of thermal decomposition.

Solvent effects on reaction mechanism and kinetics have been extensively studied to understand the underlying principles governing ring-closure efficiency [7]. The polarity and coordinating ability of the solvent significantly influence the nucleophilicity of reactive intermediates and the stability of transition states. Polar aprotic solvents like dimethyl sulfoxide enhance nucleophilic attack by reducing ion pairing, while protic solvents can stabilize charged intermediates through hydrogen bonding interactions.

The environmental and regulatory considerations associated with solvent selection have become increasingly important in pharmaceutical manufacturing . The transition from methanol to less toxic alternatives like dimethyl sulfoxide aligns with green chemistry principles and regulatory requirements for pharmaceutical production. This shift not only improves worker safety but also reduces environmental impact and regulatory compliance costs.

Structure-Activity Relationship Studies of Pyrimidine Derivatives

Structure-activity relationship studies of moxonidine and related pyrimidine derivatives have provided crucial insights into the molecular determinants of pharmacological activity [8] [9]. These investigations have systematically examined how structural modifications to the pyrimidine core and attached substituents influence binding affinity, selectivity, and functional activity at target receptors.

The central pyrimidine ring of moxonidine serves as a critical pharmacophoric element that significantly influences biological activity [9] [10]. Studies examining the replacement of the pyrimidine scaffold with alternative heterocycles, such as triazines or pyridazines, have consistently demonstrated the superiority of the pyrimidine core for maintaining optimal receptor interactions. The specific positioning of nitrogen atoms within the pyrimidine ring creates an optimal electronic environment for hydrogen bonding and electrostatic interactions with receptor binding sites.

Systematic modification of the chloro substituent at position 4 of the pyrimidine ring has revealed important structure-activity relationships [8]. The 4-chloro group contributes significantly to receptor binding affinity, with removal or replacement leading to substantial decreases in activity. Studies have shown that electron-withdrawing substituents at this position generally maintain activity, while electron-donating groups result in reduced potency. The optimal balance between electronic effects and steric considerations is achieved with the chloro substituent.

The methoxy group at position 6 of the pyrimidine ring plays a crucial role in determining selectivity between imidazoline I1 receptors and alpha-2 adrenergic receptors [11]. Modifications to this substituent have demonstrated that increased steric bulk generally enhances I1 receptor selectivity while reducing alpha-2 affinity. The methoxy group provides an optimal balance that maintains therapeutic efficacy while minimizing unwanted side effects associated with alpha-2 receptor activation.

Investigation of the methyl substituent at position 2 of the pyrimidine ring has revealed its importance for metabolic stability [12] [13]. The 2-methyl group serves as a site for oxidative metabolism, leading to the formation of hydroxymethyl metabolites. Studies have shown that modification of this group can significantly alter the metabolic profile of the compound, with implications for duration of action and clearance pathways.

The imidazoline substituent attached to the pyrimidine core represents a critical structural element for receptor recognition [11] [14]. Structure-activity studies have demonstrated that the imidazoline ring must maintain its basic character for optimal receptor binding. Modifications that reduce basicity or alter the geometry of the imidazoline ring result in significant decreases in pharmacological activity. The specific stereochemistry of the imidazoline ring also influences receptor selectivity and functional activity.

Comparative analysis of moxonidine metabolites has provided valuable insights into structure-activity relationships [8] [12]. The 4,5-dehydromoxonidine metabolite retains only 10% of the parent compound's activity, highlighting the importance of the saturated imidazoline ring for optimal pharmacological function. Similarly, hydroxylated metabolites show progressively reduced activity, with dihydroxy derivatives exhibiting minimal pharmacological effects.

Chiral Resolution Techniques for Enantiomer-Specific Activity Profiling

Chiral resolution techniques for moxonidine and related imidazoline compounds represent a critical aspect of pharmaceutical development, given the potential for stereoisomers to exhibit different pharmacological profiles [15] [16]. The development of efficient methods for enantiomer separation enables detailed investigation of stereospecific activity and supports the production of enantiomerically pure therapeutic agents.

Classical resolution methods using chiral derivatizing agents remain among the most widely employed techniques for moxonidine enantiomer separation [15]. The process involves conversion of the racemic mixture to diastereomeric derivatives through reaction with chiral resolving agents such as tartaric acid or cinchotoxine. These diastereomeric derivatives can then be separated by conventional crystallization based on their different solubility properties. The method has proven particularly effective for moxonidine resolution, achieving enantiomeric excesses of 95-99% with yields of 40-50% per enantiomer.

Chromatographic resolution using chiral stationary phases has emerged as a powerful technique for analytical and preparative separation of moxonidine enantiomers [17]. Studies have demonstrated successful resolution using cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel as the chiral selector. Under reversed-phase conditions with aqueous-organic mobile phases, excellent enantioselectivity has been achieved with separation factors consistently exceeding 1.10 and resolution values up to 2.31. The method provides high enantiomeric purity (98-99.5%) and is particularly valuable for analytical applications and small-scale preparative work.

Enantioselective crystallization represents an emerging approach that avoids the use of chiral resolving agents [18]. This technique relies on the formation of conglomerate crystals where each enantiomer preferentially associates with molecules of the same chirality. For compounds that do not readily form conglomerates, enantiospecific cocrystallization with appropriate chiral coformers can achieve effective resolution. This approach has shown promise for moxonidine derivatives, achieving enantiomeric enrichments of 60-80% in single crystallization steps.

Kinetic resolution methods exploit the differential reaction rates of enantiomers with chiral catalysts or reagents [15]. While this approach inherently limits the theoretical yield to 50% for the desired enantiomer, it can achieve excellent enantiomeric excesses (90-98%) and is particularly valuable for compounds where other resolution methods prove challenging. The technique has been successfully applied to imidazoline derivatives structurally related to moxonidine.

Enzymatic resolution utilizing stereoselective enzymes represents a highly specific approach for enantiomer separation [15]. The method relies on the preferential transformation of one enantiomer by an enzyme catalyst, leaving the other enantiomer unchanged. While this approach can achieve excellent enantioselectivity (95-99%), it is often limited by the availability of suitable enzymes and the need for specific substrate structures that are recognized by the enzyme active site.

Stereospecific activity profiling studies have revealed significant differences between moxonidine enantiomers in their pharmacological properties [16] [19]. Research using optically active imidazoline derivatives has demonstrated that enantiomers can exhibit different binding affinities and functional activities at alpha-2 adrenergic receptors and imidazoline I1 receptors. The Easson-Stedman hypothesis, which predicts specific activity patterns for optically active compounds, has been tested with imidazoline derivatives, revealing that these compounds may interact differently with receptors compared to classical phenethylamine adrenergic agonists.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.0730377 g/mol

Monoisotopic Mass

241.0730377 g/mol

Heavy Atom Count

16

LogP

0.9 (LogP)

Melting Point

197 – 205

UNII

CC6X0L40GW

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H411 (93.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mild to moderate essential or primary hypertension. Effective as most first-line antihypertensives when used as monotherapy.
FDA Label
Treatment of hypertension

Pharmacology

Antihypertensive agent whose site of action is the Central Nervous System (CNS), specifically involving interactions with I1- imidazoline and alpha-2-adrenergic rececptors within the rostral ventrolateral medulla (RSV). [FDA label]

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02A - Antiadrenergic agents, centrally acting
C02AC - Imidazoline receptor agonists
C02AC05 - Moxonidine

Mechanism of Action

Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

75438-57-2

Absorption Distribution and Excretion

90% of an oral dose is absorbed with negligible interference from food intake or first pass metabolism, resulting in a high bioavailability of 88%.
Elimination is nearly entirely via the kidneys with a majority (50 -75%) of overall moxonidine being eliminated unchanged through renal excretion. Ultimately, more than 90% of a dose is eliminated by way of the kidneys within the first 24 hours after administration, with only approximately 1% being eliminiated via faeces.
1.8±0.4L/kg.
Administered twice daily due to short half life. However, lower dosage adjustments and close monitoring is necessary in elderly and renal impairment patients due to reduced clearance. In particular, the exposure AUC can increase by about 50% following a single dose and at steady state in elderly patients and moderately impaired renal function with GFR between 30-60 mL/min can cause AUC increases by 85% and decreases in clearence to 52 %.

Metabolism Metabolites

Biotransformation is unimportant with 10-20% of moxonidine undergoing oxidation reactions to the primary 4,5-dehydromoxonidine metabolite and a guanidine derivative by opening of the imidazoline ring. The antihypertensive effects of these 4,5-dehydromoxonidine and guanidine metabolites are only 1/10 and 1/100 the effect of moxonidine. Oxidation on either the methyl group (pyrimidine ring) or on the imidazole ring of moxonidine results in the formation of the hydroxylmethyl moxonidine metabolite or the hydroxy moxonidine metabolite. The hydroxy moxonidine metabolite can be further oxidized to the dihydroxy metabolite or it can lose water to form the dehydrogenated moxonidine metabolite, which itself can be further oxidized to form an N-oxide. Aside from these Phase I metabolites, Phase II metabolism of moxonidine is also evident with the presence of a cysteine conjugate metabolite minus chlorine. Nevertheless, the identification of the hydroxy moxonidine metabolite with a high level of dehydrogenated moxonidine metabolite in human urine samples suggests that dehydrogenation from the hydroxy metabolite to the dehydrogenated moxonidine metabolite represents the primary metabolic pathway in humans. The cytochromes P450 responsible for the metabolism of moxonidine in humans have not yet been determined. Ultimately, the parent moxonidine compound was observed to be the most abundant component in different biological matrices of urinary excretion samples, verifying that metabolism only plays a modest role in the clearance of moxonidine in humans.

Wikipedia

Moxonidine

Biological Half Life

Plasma elimination half life is 2.2 - 2.3 hours while renal elimination half life is 2.6-2.8 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023

The use of moxonidine in the treatment of arterial hypertension

Jan Vachek
PMID: 34171957   DOI:

Abstract

Moxonidine is an oral antihypertensive drug from the group of 2nd generation sympatholytics. In patients with mild to moderate hypertension, moxonidine lowers blood pressure (BP) as effectively as most first-line antihypertensives when used as monotherapy - if appropriate, and is also an effective adjunctive therapy in combination with other antihypertensives. It improves metabolic profile in patients with hypertension and diabetes mellitus or impaired glucose tolerance, is very well tolerated, has a low potential for drug interactions and is administered in a single daily dose. Thus, moxonidine is a good choice especially in the treatment of patients with more severe forms of hypertension, especially as adjunctive therapy in patients with metabolic syndrome or with mental stress.


Moxonidine inhibits excitatory inputs to airway vagal preganglionic neurons via activation of both α

Xujiao Zhou, Ding He, Xianxia Yan, Xingxin Chen, Rui Li, Guangming Zhang, Jijiang Wang
PMID: 32007398   DOI: 10.1016/j.brainres.2020.146695

Abstract

As an imidazoline I1 receptor agonist with very weak binding affinity for α
-adrenoceptors, moxonidine is commonly used in the treatment of hypertension. Moxonidine also has been implicated to act centrally to reduce airway vagal outflow. However, it is unknown at which central sites moxonidine acts to affect airway vagal activity, and how moxonidine takes effect at synaptic and receptor levels. In this study, airway vagal preganglionic neurons (AVPNs) were retrogradely labeled in neonatal rats from the intrathoracic trachea; retrogradely labeled AVPNs in the external formation of the nucleus ambiguus (NA) were identified in rhythmically active medullary slices using whole-cell patch-clamp techniques; and the effects of moxonidine on the spontaneous excitatory postsynaptic currents (EPSCs) of AVPNs were observed at synaptic level. The results show that moxonidine (10 μmol·L
) significantly inhibited the frequency of spontaneous EPSCs in both inspiratory-activated and inspiratory-inhibited AVPNs. This effect was partially blocked by SKF-86466 (10 μmol·L
), a highly selective antagonist of α
-adrenoceptors, or AGN-192403, a selective antagonist of imidazoline I1 receptors, and was completely blocked by efaroxan (10 μmol·L
), an antagonist of both α
-adrenoceptors and imidazoline I1 receptors. These results demonstrate that moxonidine inhibits the excitatory inputs to AVPNs via activation of both α
-adrenoceptors and imidazoline I1 receptors, and suggest that physiologically both of these two types of receptors are involved in the central regulation of airway vagal activity at preganglionic level. Moxonidine might be potentially useful in diseases with aberrant airway vagal activity such as asthma and chronic obstructive diseases.


Does moxonidine reduce Achilles tendon or musculoskeletal pain in women with polycystic ovarian syndrome? A secondary analysis of a randomised controlled trial

Jacob Jewson, Elisabeth Lambert, Carolina Sari, Eveline Jona, Soulmaz Shorakae, Gavin Lambert, Jamie Gaida
PMID: 32847570   DOI: 10.1186/s12902-020-00610-8

Abstract

Sympathetic activity and insulin resistance have recently been linked with chronic tendon and musculoskeletal pain. Polycystic ovarian syndrome is linked with insulin resistance and increased sympathetic drive and was therefore an appropriate condition to study the effects of modulating sympathetic activity on Achilles tendon and musculoskeletal symptoms.
A secondary analysis of a double-blinded, randomised controlled trial on women with polycystic ovarian syndrome was conducted. Participants received 12 weeks of moxonidine (n = 14) or placebo (n = 18). Musculoskeletal symptom and Victorian Institute of Sport Assessment - Achilles (VISA-A) questionnaires were distributed, and ultrasound tissue characterisation quantified tendon structure at 0 and 12 weeks. 2-way ANOVA was used for multiple comparisons.
There was no difference in mean change in musculoskeletal symptoms (- 0.6 ± 1.7 vs - 0.4 ± 1.8, p = 0.69) or VISA-A (moxonidine - 0.2 ± 8.8 vs placebo + 4.2 ± 14.6, p = 0.24) attributable to the intervention. There was no difference in any measures of Achilles structure. Moxonidine did not reduce sympathetic drive when compared to placebo.
This was the first study to investigate the effects of blocking sympathetic drive on musculoskeletal and Achilles tendon symptoms in a metabolically diverse population. While the study was limited by small sample size and lack of sympathetic modulation, moxonidine did not change tendon pain/structure or musculoskeletal symptoms.
ClinicalTrials.gov,
. Registered 5 January 2012.


[ADRENERGIC AND IMIDAZOLINE MECHANISMS OF CIRCULATION CENTRAL REGULATION IN RATS OF DIFFERENT LINES]

V A Tsyrlin, N V Kuzmenko, M G Pliss
PMID: 30188676   DOI:

Abstract

The purpose of this work was a comparative analysis of the brain adrenergic and imidazoline receptors activation effects in laboratory rats with normal and elevated activity of the sympathetic nervous system. The experiments were carried out on male rats of Wistar and Wistar-Kyoto lines and spontaneously hypertensive (SHR) line. In freely moving rats the mean arterial pressure, heart beat-to-beat interval and cardiochronotropic component of baroreceptor reflex were recorded and analyzed at rest and emotional stress, caused by a conditioned signal. Agonist of imidazoline and adrenergic receptor clonidine, a primary agonist of imidazoline receptor moxonidine, selective alpha 2-adrenoreceptor blocker yohimbine and blocker of imidazoline and alpha - adrenergic receptor efaroksan were used for neurochemical analysis of adrenergic and imidazoline systems role in mechanisms of regulation of blood circulation. Our data have shown, that if adrenergic systems of the brain provide its participation in the long-term regulation of blood pressure, stimulation of imidazoline receptors activate the central link of baroreceptor reflex arc at the level of the medulla oblongata and also strengthening the processes of its suprabulbar modulation, caused by emotional stress.


[New possibilities of using moxonidin for blood pressure control in female patients with osteopenia]

E N Dudinskaya, O N Tkachyeva, E V Bazaeva, N V Sharashkina, I D Strazhesko, Y V Kotovskaya, V N Larina
PMID: 30081801   DOI:

Abstract

To assess the effect of moxonidine on bone metabolism and bone mineral density (BMD) in postmenopausal patients with arterial hypertension (AH) and osteopenia.
A randomized, open, clinical trial included 114 postmenopausal patients with AH. All participants were evaluated bone metabolism), BMD, telomerase activity (TA). Randomization was carried out into 2 groups (moxonidine and bisoprolol therapy) using simple envelopes. After 12 months of therapy, a dynamic examination was performed.
Both groups showed a positive effect of both moxonidine and bisoprolol on hypertension during treatment both as monotherapy and in the group of patients receiving combined antihypertensive therapy: a decrease in SBP and DBP in the 1st group was 13.6% and 12.8% respectively, and in the 2nd group - 13.7% and 15% respectively, while achieving normal values. In most patients of group 1, normalization of body weight was noted in comparison with group 2 (23.4% and 17.4%, respectively, p = 0.043), delta of body weight in the moxonidine group was -1.89%. The increase in the processes of bone formation in the form of increased markers of OC and Osteoprotegerin and a statistically signifcant increase in TA in patients receiving moxonidine were revealed, while in women who took bisoprolol there were no dynamic changes in bone metabolism rates, there was a tendency for a decrease in BMD and a signifcant decrease in AT.
Te detected pleiotropic effect of moxonidine on bone metabolism and replicative cell aging processes will reduce the risk of development or progression of osteopenia and osteoporosis in postmenopausal women with AH.


Agmatine Inhibits Behavioral Sensitization to Ethanol Through Imidazoline Receptors

Brijesh G Taksande, Supriya D Khade, Manish M Aglawe, Shreyans Gujar, Chandrabhan T Chopde, Nandkishor R Kotagale
PMID: 30735249   DOI: 10.1111/acer.13972

Abstract

Locomotor sensitization to repeated ethanol (EtOH) administration is proposed to play a role in early and recurring steps of addiction. The present study was designed to examine the effect of agmatine on EtOH-induced locomotor sensitization in mice.
Mice received daily single intraperitoneal injection of EtOH (2.5 g/kg, 20 v/v) for 7 consecutive days. Following a 3-day EtOH-free phase, the mice were challenged with EtOH on day 11 with a single injection of EtOH. Agmatine (10 to 40 μg/mouse), endogenous agmatine enhancers (l-arginine [80 μg/mouse], arcaine [50 μg/mouse], aminoguanidine [25 μg/mouse]), and imidazoline receptor agonist/antagonists were injected (intracerebroventricular [i.c.v.]) either daily before the injection of EtOH during the 7-day development phase or on days 8, 9, and 10 (EtOH-free phase). The horizontal locomotor activity was determined on days 1, 3, 5, 7, and 11.
Agmatine (20 to 40 μg/mouse) administration for 7 days (development phase) significantly attenuated the locomotor sensitization response of EtOH challenge on day 11. Further, the agmatine administered only during EtOH-free period (days 8, 9, and 10) also inhibited the enhanced locomotor activity on the 11th day to EtOH challenge as compared to control mice indicating blockade of expression of sensitization. Daily treatment (i.c.v.) with endogenous agmatine enhancers like l-arginine (80 μg/mouse) or arcaine (50 μg/mouse) and aminoguanidine (25 μg/mouse) restrained the development as well as expression of sensitization to EtOH. Imidazoline I
receptor agonist, moxonidine, and I
agonist, 2-BFI, not only decreased the development and expression of locomotor sensitization but also potentiated the effect of agmatine when employed in combination. Importantly, I
receptor antagonist, efaroxan, and I
antagonist, idazoxan, blocked the effect of agmatine, revealing the involvement of imidazoline receptors in agmatine-mediated inhibition of EtOH sensitization.
Inhibition of EtOH sensitization by agmatine is mediated through imidazoline receptors and project agmatine and imidazoline agents in the pharmacotherapy of alcohol addiction.


Agmatine modulates spontaneous activity in neurons of the rat medial habenular complex-a relevant mechanism in the pathophysiology and treatment of depression?

Torsten Weiss, René Bernard, Hans-Gert Bernstein, Rüdiger W Veh, Gregor Laube
PMID: 30250120   DOI: 10.1038/s41398-018-0254-z

Abstract

The dorsal diencephalic conduction system connects limbic forebrain structures to monaminergic mesencephalic nuclei via a distinct relay station, the habenular complexes. Both habenular nuclei, the lateral as well as the medial nucleus, are considered to play a prominent role in mental disorders like major depression. Herein, we investigate the effect of the polyamine agmatine on the electrical activity of neurons within the medial habenula in rat. We present evidence that agmatine strongly decreases spontaneous action potential firing of medial habenular neurons by activating I1-type imidazoline receptors. Additionally, we compare the expression patterns of agmatinase, an enzyme capable of inactivating agmatine, in rat and human habenula. In the medial habenula of both species, agmatinase is similarly distributed and observed in neurons and, in particular, in distinct neuropil areas. The putative relevance of these findings in the context of depression is discussed. It is concluded that increased activity of the agmatinergic system in the medial habenula may strengthen midbrain dopaminergic activity. Consequently, the habenular-interpeduncular axis may be dysregulated in patients with major depression.


Restoration of Rostral Ventrolateral Medulla Cystathionine-

Mohamed A Fouda, Shaimaa S El-Sayed, Abdel A Abdel-Rahman
PMID: 29133386   DOI: 10.1124/jpet.117.243865

Abstract

We recently demonstrated a fundamental role for cystathionine-
lyase (CSE)-derived hydrogen sulfide (H
S) in the cardioprotective effect of the centrally acting drug moxonidine in diabetic rats. Whether a downregulated CSE/H
S system in the rostral ventrolateral medulla (RVLM) underlies neuronal oxidative stress and sympathoexcitation in diabetes has not been investigated. Along with addressing this question, we tested the hypothesis that moxonidine prevents the diabetes-evoked neurochemical effects by restoring CSE/H
S function within its major site of action, the RVLM. Ex vivo studies were performed on RVLM tissues of streptozotocin (55 mg/kg, i.p.) diabetic rats treated daily for 3 weeks with moxonidine (2 or 6 mg/kg; gavage), H
S donor sodium hydrosulfide (NaHS) (3.4 mg/kg, i.p.), CSE inhibitor DL-propargylglycine (DLP) (37.5 mg/kg, i.p.), a combination of DLP with moxonidine, or their vehicle. Moxonidine alleviated RVLM oxidative stress, neuronal injury, and increased tyrosine hydroxylase immunoreactivity (sympathoexcitation) by restoring CSE expression/activity as well as heme oxygenase-1 (HO-1) expression. A pivotal role for H
S in moxonidine-evoked neuroprotection is supported by the following: 1) NaHS replicated the moxonidine-evoked neuroprotection, and the restoration of RVLM HO-1 expression in diabetic rats; and 2) DLP abolished moxonidine-evoked neuroprotection in diabetic rats, and caused RVLM neurotoxicity, reminiscent of a diabetes-evoked neuronal phenotype, in healthy rats. These findings suggest a novel role for RVLM CSE/H
S/HO-1 in moxonidine-evoked neuroprotection and sympathoinhibition, and as a therapeutic target for developing new drugs for alleviating diabetes-evoked RVLM neurotoxicity and cardiovascular anomalies.


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